
1-Isopropylnaphthalene
Overview
Description
1-Isopropylnaphthalene (CAS: 6158-45-8) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₃H₁₄ and a molecular weight of 170.26 g/mol . Structurally, it consists of a naphthalene ring substituted with an isopropyl group (–CH(CH₃)₂) at the 1-position. It is a colorless to light yellow liquid at room temperature, with a purity typically exceeding 85.0% (GC) . The compound is sparingly soluble in polar solvents but dissolves well in organic solvents like DMSO or ethanol .
Preparation Methods
Alkylation of Naphthalene with Isopropylating Agents
Catalytic Liquid-Phase Alkylation Using Isopropanol or Propylene
Process Description : Naphthalene is alkylated by reaction with isopropanol or propylene in the presence of solid acid catalysts such as zeolites (e.g., H-beta or HY zeolites). The reaction typically occurs in a stirred autoclave reactor under elevated temperature and pressure conditions.
-
- Temperature: Approximately 473 K (200 °C)
- Pressure: Around 2 MPa (nitrogen atmosphere)
- Catalyst: Zeolite (e.g., H-beta or HY), freshly calcined
- Solvent: Cyclohexane or similar inert solvent
- Reaction time: Variable, with periodic sampling for analysis
Reaction Outcome : The alkylation produces several isopropylnaphthalene isomers, with 1-isopropylnaphthalene often being the major product (up to 72% selectivity reported with H-beta zeolite). The conversion rate of naphthalene can reach up to 30% under optimized conditions.
Analytical Methods : Gas chromatography (GC), GC-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify the isomers formed.
Parameter | Typical Value |
---|---|
Temperature | 473 K (200 °C) |
Pressure | 2 MPa |
Catalyst | H-beta zeolite (0.5 g) |
Solvent | Cyclohexane (0.1 dm³) |
Naphthalene | 10 mmol |
Isopropanol (PriOH) | 20 mmol |
Conversion | Up to 30% |
Selectivity to this compound | ~72% |
Industrial Considerations
- The choice of catalyst affects both conversion and selectivity. HY zeolite shows higher activity than H-beta.
- Reaction parameters such as temperature, pressure, and reactant ratios require optimization for maximum yield.
- The process involves handling high pressures and temperatures, necessitating robust reactor design.
Oxidation and Hydroperoxide Decomposition Routes
Oxidation of Isopropylnaphthalene to Hydroperoxides
- This compound can be oxidized with molecular oxygen or air in the presence of aqueous catalysts (e.g., copper compounds) to form hydroperoxides.
- The oxidation is performed under controlled temperature (50 °C to boiling point of the emulsion) and time (2 to 20 hours).
- The reaction mixture is emulsified to enhance contact between organic and aqueous phases.
Hydroperoxide Decomposition to 1-Naphthol and Acetone
- The hydroperoxides formed are decomposed in the presence of inorganic acids to yield 1-naphthol and acetone.
- This two-step process allows the conversion of this compound into valuable hydroxylated products.
Step | Conditions | Outcome |
---|---|---|
Oxidation | 50 °C to boiling point, 2-20 h | Formation of hydroperoxides |
Hydroperoxide decomposition | Acidic medium, 0-100 °C, 0.05-3 h | 1-Naphthol and acetone |
- Yields of 1-naphthol from this route can reach approximately 86%.
Direct Hydroxylation of Naphthalene via this compound Intermediate
- Some processes use a catalytic one-stage reaction where naphthalene is first isopropylated to this compound, which is then oxidized and decomposed to 1-naphthol.
- This approach uses catalysts such as pigment green B (a nitrosyl iron complex) and hydrogen peroxide as the oxidant in acetonitrile solvent.
- Reaction conditions include temperatures of 45–75 °C, with hydrogen peroxide added dropwise over 0.5 to 3 hours, followed by 4 to 18 hours of reaction time.
- The process is noted for its simplicity, lower pollution, and ease of industrial scale-up.
Component | Mass Ratio Relative to Naphthalene |
---|---|
Hydrogen peroxide (H₂O₂) | 1.5 to 5 |
Acetonitrile (solvent) | 13 to 30 |
Pigment green B (catalyst) | 0.005 to 0.03 |
- The reaction scheme involves direct hydroxylation of naphthalene to 1-naphthol via the this compound intermediate catalyzed by pigment green B.
Summary Table of Preparation Methods for this compound
Method | Catalyst/Conditions | Advantages | Disadvantages |
---|---|---|---|
Liquid-phase alkylation with isopropanol/propylene | Zeolite catalysts (H-beta, HY), 200 °C, 2 MPa | High selectivity to this compound, well-studied | Requires high pressure, moderate conversion |
Oxidation of isopropylnaphthalene to hydroperoxides | Copper catalyst, aqueous phase, 50 °C+, emulsification | High yield of 1-naphthol from hydroperoxides | Multi-step, requires careful control |
One-step catalytic hydroxylation with pigment green B | Pigment green B, H₂O₂, acetonitrile, 45-75 °C | Simple, green, industrially scalable | Requires specific catalyst, longer reaction times |
Research Findings and Industrial Relevance
- The alkylation of naphthalene with isopropanol or propylene over zeolite catalysts is an established industrial method with good selectivity but moderate conversion rates. Optimization of catalyst type and reaction conditions can improve yields.
- Oxidation of isopropylnaphthalenes to hydroperoxides followed by acid decomposition is a viable route to 1-naphthol with high yield. This method is used industrially but requires multiple processing steps and careful handling of reactive intermediates.
- The novel catalytic method using pigment green B and hydrogen peroxide offers a greener, more straightforward synthesis of 1-naphthol via this compound intermediate, with advantages in catalyst cost and environmental impact. This method is promising for industrial application due to its simplicity and lower pollution footprint.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Products include 1-isopropyl-2-naphthol and 1-isopropyl-2-naphthoquinone.
Reduction: Products include 1-isopropyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Products include 1-isopropyl-2-chloronaphthalene and 1-isopropyl-2-nitronaphthalene.
Scientific Research Applications
Scientific Research Applications
1-Isopropylnaphthalene finds applications across multiple scientific disciplines:
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules and is used as a solvent in various chemical reactions.
- Model Compound for Hydrocarbon Metabolism : In biochemical studies, it acts as a model compound to investigate hydrocarbon metabolism and biodegradation processes.
Biology
- Biological Activity Studies : Research has shown that derivatives of this compound exhibit potential biological activities, making them subjects of interest in pharmacological studies .
Medicine
- Pharmaceutical Intermediate : Ongoing research explores its potential as a precursor for pharmaceutical compounds, particularly in developing new therapeutic agents.
Industry
- Production of Specialty Chemicals : It is utilized in manufacturing dyes, resins, and other industrial chemicals due to its favorable chemical properties.
Table 1: Comparison of Synthesis Methods for this compound
Method | Catalyst | Yield (%) | Selectivity | Notes |
---|---|---|---|---|
Alkylation with Isopropyl Chloride | Aluminum Chloride | High | Variable | Common industrial method |
Solid Superacidic Catalysts | H-MCM-22 | Very High | High | Newer method with better selectivity |
Case Study 1: Toxicological Research
A study conducted on the toxicity of isopropylnaphthalenes highlighted their environmental impact and potential health risks. The research indicated that while some derivatives show biological activity, they also pose risks to aquatic life and require careful handling in industrial applications .
Mechanism of Action
The mechanism by which 1-Isopropylnaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, its structural similarity to other aromatic hydrocarbons enables it to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 1-isopropylnaphthalene with structurally related alkylnaphthalenes:
Key Observations :
- Steric Effects : The isopropyl group in this compound introduces greater steric hindrance compared to methyl groups in 1-/2-methylnaphthalenes, influencing its reactivity in catalytic processes .
- Boiling Points : Longer alkyl chains (e.g., isopropyl) slightly elevate boiling points compared to methyl-substituted analogs due to increased molecular weight and van der Waals interactions.
Toxicological Profiles
While this compound’s toxicity is less documented, methylnaphthalenes provide a comparative baseline:
- 1-/2-Methylnaphthalene: Inhalation exposure in rodents causes respiratory inflammation and hepatic effects (LOAEL: 10 ppm) .
Research Findings and Industrial Relevance
- Telomerization : this compound’s stable aromatic structure and active hydrogen enable its use in synthesizing liquid resins, outperforming smaller alkylnaphthalenes in yield and polymer stability .
- Chiral Auxiliaries : Derivatives like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) are pivotal in NMR-based absolute configuration determination, a role unmatched by methyl-substituted analogs .
Biological Activity
1-Isopropylnaphthalene (IPN), with the chemical formula C13H14, is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities and implications in toxicology. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and environmental impact, supported by relevant research findings and case studies.
This compound is an isomer of isopropylnaphthalene, characterized by its naphthalene ring system substituted with an isopropyl group. Its structure can be represented as follows:
Acute Toxicity
Research indicates that this compound exhibits low acute toxicity. In studies involving exposure to various animal models, it was observed that the compound does not induce significant cytotoxic effects compared to its structural analogs like naphthalene and methylnaphthalenes. For instance, while naphthalene has been associated with necrosis of bronchiolar epithelial cells in mice, this compound does not show similar species-selective lung toxicity .
Chronic Exposure and Carcinogenicity
Long-term exposure studies have not conclusively linked this compound to carcinogenic effects. In feeding studies conducted on B6C3F1 mice, dietary concentrations of methylnaphthalenes led to an increased incidence of adenomas in lung tissues; however, no significant findings were reported for this compound under similar conditions .
The metabolism of this compound involves several pathways that are crucial for understanding its biological activity. The compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological effects. Notably, the metabolic activation pathways for alkylnaphthalenes differ significantly from those of naphthalene, suggesting unique mechanisms of toxicity .
Persistence and Bioaccumulation
This compound has been identified as a persistent organic pollutant with potential bioaccumulative properties. Its environmental persistence raises concerns regarding long-term ecological impacts, particularly in aquatic ecosystems where it may accumulate in sediment and biota .
Case Study: Toxicity Assessment in Animal Models
A study assessing the toxicity of isopropylnaphthalenes in rats demonstrated that lower doses resulted in significant cellular changes in airway epithelial cells. Specifically, a notable decrease in ciliated cells was observed at doses as low as 50 mg/kg . This highlights the need for further investigation into the dose-response relationship and the underlying mechanisms.
Table: Summary of Toxicological Studies on Isopropylnaphthalenes
Study Reference | Animal Model | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Dinsdale & Verschoyle (1987) | Rats | 50 | Decrease in ciliated cells |
Murata et al. (1993) | Mice | 0.075 - 0.15 | Increased adenomas in lung tissues |
Fanucchi et al. (2004) | Mice & Rats | Variable | Species-selective lung injury observed |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-isopropylnaphthalene, and how can purity be optimized?
Synthesis typically involves Friedel-Crafts alkylation of naphthalene with isopropyl halides using Lewis acid catalysts (e.g., AlCl₃). Purity optimization requires post-synthesis purification via column chromatography or recrystallization, followed by characterization using GC-MS and NMR to confirm structural integrity and quantify impurities .
Q. How can researchers design toxicity screening protocols for this compound in vitro and in vivo?
Toxicity screening should follow frameworks outlined in toxicological profiles (e.g., ATSDR guidelines), including:
- In vitro : Cytotoxicity assays (e.g., MTT) on human cell lines (e.g., HepG2 for hepatic effects).
- In vivo : Rodent studies with controlled inhalation/oral exposure routes, monitoring systemic effects (respiratory, hepatic, renal) as per Table B-1 inclusion criteria .
- Include negative controls and dose-response analysis to identify NOAEL/LOAEL thresholds .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Gas chromatography (GC) paired with mass spectrometry (MS) or flame ionization detection (FID) is optimal for trace quantification in air/water matrices. For solid samples (soil/sediment), Soxhlet extraction followed by GC-MS analysis is advised, with method validation via spike-recovery experiments .
Advanced Research Questions
Q. How can contradictory data on the metabolic pathways of this compound be resolved?
Conflicting metabolic data (e.g., cytochrome P450 vs. peroxidase-mediated oxidation) require:
- Comparative assays : Parallel in vitro studies using liver microsomes from multiple species (human, rat).
- Isotopic labeling : Track metabolite formation via ¹⁴C-labeled this compound.
- Systematic review : Apply ATSDR’s 8-step evidence evaluation (Figure 6-1) to assess study bias, confidence ratings, and mechanistic plausibility .
Q. What are the critical data gaps in understanding the environmental fate of this compound?
Key gaps include:
- Partitioning data : Log Kow, Henry’s law constants for air/water distribution.
- Degradation kinetics : Photolysis and biodegradation rates under varied conditions (pH, temperature).
- Bioaccumulation : Trophic transfer studies in aquatic/terrestrial ecosystems. Prioritize these using CERCLA Section 104(i)(5) directives to inform regulatory risk assessments .
Q. How can researchers model the long-term carcinogenic potential of this compound?
- QSAR modeling : Use structural analogs (e.g., 1-methylnaphthalene) to predict carcinogenicity.
- Genotoxicity assays : Ames test for mutagenicity + Comet assay for DNA damage.
- Epidemiological synthesis : Cross-reference occupational exposure data (e.g., NIOSH reports) with cancer registries, adjusting for confounders via multivariate regression .
Q. Methodological Guidance
Q. What frameworks ensure rigorous literature reviews for this compound research?
Adopt ATSDR’s search strategy (Table B-2/B-3):
- Databases : PubMed, TOXCENTER, NTRL, with queries combining CAS No. 27774-01-4, synonyms (e.g., “1-IPN”), and MeSH terms (e.g., “Polycyclic Aromatic Hydrocarbons/toxicity”).
- Screening : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
Q. How should researchers address variability in experimental outcomes across labs?
- Interlaboratory validation : Standardize protocols (e.g., OECD guidelines) for toxicity testing.
- Meta-analysis : Use random-effects models to quantify heterogeneity and identify moderators (e.g., exposure duration, solvent choice).
- Reporting : Adhere to ARRIVE 2.0 guidelines for animal studies to enhance reproducibility .
Q. Data Contradiction & Synthesis
Q. What strategies reconcile discrepancies in reported toxicokinetic parameters (e.g., half-life, Vd)?
- Sensitivity analysis : Test if parameter variability stems from assay conditions (e.g., plasma protein binding differences).
- PBPK modeling : Integrate in vivo data to simulate absorption/distribution under physiological variability .
Q. How can mechanistic studies clarify conflicting hypotheses about this compound’s neurotoxicity?
- Omics approaches : Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, axonal transport).
- In silico docking : Predict interactions with neuronal ion channels or neurotransmitter receptors.
- Cross-species comparison : Evaluate blood-brain barrier penetration using in vitro models (e.g., MDCK cells) .
Properties
IUPAC Name |
1-propan-2-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBFICDXLLSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865481 | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
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Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-45-8, 29253-36-9 | |
Record name | 1-(1-Methylethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6158-45-8 | |
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Record name | 1-Isopropylnaphthalene | |
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Record name | Naphthalene, (1-methylethyl)- | |
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Record name | 1-ISOPROPYLNAPHTHALENE | |
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Record name | Naphthalene, (1-methylethyl)- | |
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Record name | Naphthalene, 1-(1-methylethyl)- | |
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Record name | Isopropylnaphthalene | |
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Record name | 1-isopropylnaphthalene | |
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Record name | 1-ISOPROPYLNAPHTHALENE | |
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Retrosynthesis Analysis
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